2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride

Overview

Description

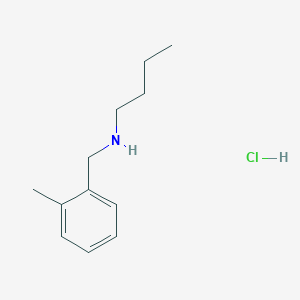

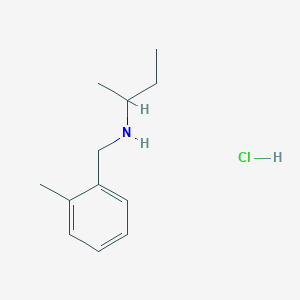

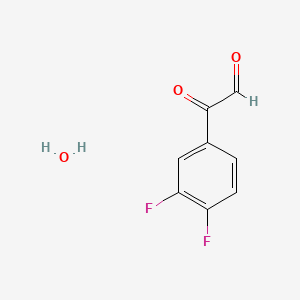

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is a compound with the molecular formula C17H19ClN2O . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a phenoxy group and a methyl group attached to the indole ring .Scientific Research Applications

Synthesis and Chemical Modifications

- A study detailed the synthesis of various 1‐(1H‐indol‐3‐yl)ethanamine derivatives, highlighting their potential as efflux pump inhibitors against Staphylococcus aureus, particularly for strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump. These indole derivatives showed no intrinsic anti-staphylococcal activity but could restore the antibacterial activity of ciprofloxacin in a concentration-dependent manner, suggesting their application in combating antibiotic resistance (Héquet et al., 2014).

Antimicrobial Properties

- Novel Schiff bases derived from tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, were synthesized and exhibited significant antimicrobial activity against various bacterial and fungal species. This study underscores the potential of indole-based compounds in developing new antimicrobial agents (Rajeswari & Santhi, 2019).

Catalytic Activity

- Research on rare-earth metal amido complexes incorporating indolyl groups revealed their high catalytic activity for hydrophosphonylation of aldehydes and ketones, suggesting the utility of indole-derived compounds in catalysis and organic synthesis (Yang et al., 2014).

Corrosion Inhibition

- Schiff bases derived from L-Tryptophan showed potential as corrosion inhibitors for stainless steel in acidic environments, indicating that indole-based compounds could have applications in materials science and engineering to prevent corrosion (Vikneshvaran & Velmathi, 2017).

Future Directions

The future research directions could include elucidating the synthesis process, studying the chemical reactions, determining the mechanism of action, and evaluating the physical and chemical properties of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride. Additionally, the compound could be studied for potential biological activities and applications .

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins likeFtsZ , a key functional protein in bacterial cell division , and IL-1R1 , a receptor involved in inflammatory responses .

Mode of Action

For instance, DPIE, a related compound, has been shown to enhance the binding of IL-1β to IL-1R1 .

Biochemical Pathways

Related compounds have been found to influence theIL-1β–IL-1R1 system , which plays a crucial role in inflammatory responses .

Pharmacokinetics

The enhancing activity of related compounds in certain biological systems has been observed to increase in a dose-dependent manner .

Result of Action

Related compounds have shown promising results in in vitro antimicrobial activity tests and in enhancing cytokine production in certain cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the IR spectra of related compounds have been recorded using specific conditions , suggesting that the environment could play a role in their characterization and possibly their action.

Properties

IUPAC Name |

2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDCUPPILQFYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)